(R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate
Overview
Description
The compound is a derivative of phenoxy acetic acid, which is an organic compound containing anisole in which acetic acid or its derivatives are linked to the methane group . It is often known to be a monocarboxylic acid, which is the glycolic acid O-phenyl derivative .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as phenoxy acetamide and its derivatives have been synthesized for medicinal chemistry purposes . These methods often involve many chemical techniques and new computational chemistry applications .Scientific Research Applications
Electrochemical Oxidation Studies :
- Research by Richards and Evans (1977) examined the anodic oxidation of compounds similar to the one , highlighting the role of phenoxy radicals and phenoxonium ions in such processes. These studies are crucial for understanding the electrochemical behavior of phenolic compounds (Richards & Evans, 1977).
Catalytic Oxidation Mechanisms :
- Ratnikov et al. (2011) described the use of dirhodium catalysis for the oxidation of phenols, which is relevant to understanding the behavior of (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate in similar catalytic processes. This study enhances our understanding of the oxidation mechanisms of phenolic substrates (Ratnikov et al., 2011).
Reactions with Phenols :
- Research by Shin and Shine (1992) on the reactions of phenols with thianthrene cation radical provides insight into the behavior of phenolic compounds in the presence of specific radicals, which is valuable for understanding the reactivity of similar compounds (Shin & Shine, 1992).
Hydroperoxide Rearrangement :
- A study by Hamann and Liebscher (2000) on the hydroperoxide rearrangement in organic synthesis provides relevant insights into the transformation processes of compounds with structural similarities to (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate (Hamann & Liebscher, 2000).
Formation of Oxidovanadium(V) Complexes :
- The work of Back et al. (2012) focused on the synthesis and characterization of oxidovanadium(V) complexes, which sheds light on the complex formation abilities of phenolic compounds, aiding in the understanding of similar reactions involving (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate (Back et al., 2012).
Analysis of Hydrogen-Bonded Structures :
- Portilla et al. (2011) analyzed the hydrogen-bonded structures in certain phenolic compounds, which is crucial for understanding the molecular interactions and stability of similar compounds (Portilla et al., 2011).
Styrene Copolymerization :
- Reddy et al. (2021) investigated the copolymerization of phenolic compounds with styrene, which provides insights into the polymerization potential of (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate and its derivatives (Reddy et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14,19,24H,9,11,15H2,1-5H3/t19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMVCSYXYLQNM-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate | |
CAS RN |
178445-89-1 | |
Record name | 1,1-Dimethylethyl 2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178445-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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